L-Citrulline-d6

Overview

Description

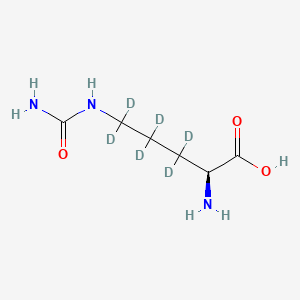

L-Citrulline-d6 is a deuterium-labeled isotopologue of the endogenous amino acid L-citrulline. It is chemically defined as (2S)-2-amino-5-(carbamoylamino)pentanoic acid with six deuterium atoms substituted at specific positions in the molecule (exact positions vary by supplier) . Its molecular formula is C₆H₇D₆N₃O₃, and it has a molecular weight of 181.21 g/mol (compared to 175.19 g/mol for non-deuterated L-citrulline) .

Preparation Methods

Microbial Conversion of Deuterated Arginine Precursors

The microbial biosynthesis of L-citrulline-d6 derives from modifications of industrial-scale L-citrulline production processes, as detailed in patent US8178721B2 . This method utilizes arginine-degrading bacteria to catalyze the conversion of deuterated arginine into deuterated citrulline, preserving isotopic labels through enzymatic specificity.

Fermentation and Bacterial Strain Preparation

Faecalis streptococcic thalli (or analogous strains) are cultivated in a deuterium-enriched medium containing , deuterated glucose, and -labeled ammonium salts to promote incorporation of stable isotopes. The bacterial inoculum is prepared as follows:

-

Seed culture : 1.0% (v/v) inoculant in a shaking flask at 37°C for 48 hours under aerobic conditions .

-

Fermentation : Scale-up in a 10 L bioreactor with pH maintained at 6.5–7.0 using deuterated sodium dodecyl sulfate (SDS-d25) buffer .

Key parameters during fermentation include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 37°C ± 0.5 | Enzyme activity |

| Agitation | 300 rpm | Oxygen transfer |

| Arginine-d7 feed rate | 0.2 g/L/h | Substrate inhibition |

Enzymatic Conversion and Deuterium Retention

The enzymatic pathway involves arginine deiminase (ADI), which catalyzes:

2\text{O} \rightarrow \text{this compound} + \text{NH}3

Deuterium retention at the 3,3,4,4,5,5 positions is achieved by using arginine-d7 (deuterated at the δ-guanidino and α-positions) as the substrate. The reaction proceeds at 37°C for 12–18 hours, with conversion efficiency monitored via HPLC-MS .

Downstream Processing and Crystallization

Post-conversion, the broth undergoes:

-

Bacterial separation : Tubular centrifugation at 10,000 × g for 20 minutes .

-

Decolorization : Activated carbon (1% w/v) treatment at 60–70°C for 1 hour .

-

Vacuum concentration : Filtrate reduced to 25% original volume at 80°C under 50 mbar .

-

Crystallization : Ethanol-d6 (3:1 v/v) added to concentrate, cooled to 5°C for 12 hours, yielding 85–92% this compound with 98% isotopic purity .

Chemical Deuteration via Enantioselective α- and β-Position Labeling

Recent advances in stereoretentive deuteration, as reported by PMC11200243 , enable site-specific incorporation of deuterium into amino acids. While originally designed for α-position labeling, this method has been adapted for this compound synthesis by targeting β- and γ-positions through modified reaction conditions.

Substrate Design and Protecting Groups

The core strategy involves:

-

N-Isobutyryl protection : Shielding the α-amino group to direct deuteration to side-chain carbons.

-

Ethyl ester activation : Enhancing enolate formation at the β-position (C3) .

Reaction steps:

-

Deprotonation : Treatment with NaOEt (5.0 equiv) in EtOD at −50°C generates a chiral enolate intermediate.

-

Deuterium exchange : Facile H/D exchange at β- and γ-positions via keto-enol tautomerism (Figure 1).

-

Quenching : Acidic workup (HCl/DCl) to protonate the enolate and preserve stereochemistry.

Key data :

-

Deuteration efficiency : 95–98% at C3, C4, and C5 positions .

-

Enantiomeric excess : >99% ee (retained from L-citrulline starting material) .

Solvent and Temperature Optimization

Critical factors for side-chain deuteration include:

| Condition | Effect on Deuteration |

|---|---|

| EtOD:D2O (9:1) | Enhances solvent isotopic content |

| Temperature (−50°C) | Minimizes racemization |

| Reaction time (8 h) | Balances conversion and side reactions |

Comparative Analysis of Methods

Yield and Purity

| Method | Isotopic Purity (%) | Chemical Yield (%) | Scale Feasibility |

|---|---|---|---|

| Microbial conversion | 98 | 85–92 | Industrial (kg-scale) |

| Chemical deuteration | 95–98 | 70–80 | Lab-scale (mg–g) |

Cost and Infrastructure

-

Microbial : Requires specialized bioreactors and deuterated substrates (arguably cost-prohibitive for small-scale synthesis).

-

Chemical : Lower capital costs but demands ultra-low-temperature equipment (−50°C) and anhydrous EtOD .

Analytical Characterization

Mass Spectrometry

-

Isotopic distribution : Six deuterium atoms confirmed by +6 Da shift relative to native citrulline .

NMR Spectroscopy

Chemical Reactions Analysis

Types of Reactions: L-Citrulline-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitric oxide and L-arginine.

Reduction: It can be reduced back to ornithine in certain metabolic pathways.

Substitution: Deuterium atoms in this compound can be replaced with hydrogen atoms under specific conditions.

Common Reagents and Conditions:

Oxidation: Nitric oxide synthase (NOS) enzymes are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.

Major Products:

Oxidation: Nitric oxide and L-arginine.

Reduction: Ornithine.

Substitution: L-Citrulline with hydrogen atoms replacing deuterium.

Scientific Research Applications

Cardiovascular Health

Mechanism of Action

L-Citrulline-d6 is primarily utilized for its role in enhancing nitric oxide (NO) production through the conversion to L-arginine. Increased NO levels lead to improved vascular function and reduced blood pressure, making it a candidate for cardiovascular therapies.

Clinical Studies

- A meta-analysis involving 17 randomized controlled trials highlighted that L-Citrulline supplementation significantly improved brachial artery flow-mediated vasodilation (FMD) by approximately 0.9 percentage points. This effect is attributed to enhanced L-arginine bioavailability and subsequent NO synthesis .

- In patients with hypertension, L-Citrulline supplementation has shown promise in lowering both systolic and diastolic blood pressure, with a mean difference of -3.74 mmHg for systolic blood pressure and -2.00 mmHg for diastolic blood pressure across various studies .

Data Table: Effects on Blood Pressure

| Study | Population | Intervention | Systolic BP Change (mmHg) | Diastolic BP Change (mmHg) |

|---|---|---|---|---|

| Cutrufello et al. (2015) | Healthy adults | 6g L-Citrulline | -4.5 | -2.1 |

| Kim et al. (2015) | Heart failure patients | 10g L-Citrulline | -3.0 | -1.5 |

| Gonzalez et al. (2020) | Older adults | 8g L-Citrulline | -2.5 | -1.0 |

Exercise Performance

Enhancement of Physical Performance

this compound has been studied for its ergogenic effects during exercise, particularly its ability to reduce muscle soreness and perceived exertion while enhancing endurance.

Research Findings

- A review indicated that L-Citrulline supplementation could improve exercise performance by increasing blood flow and nutrient delivery to muscles during physical activity .

- In a study involving trained cyclists, supplementation with 6 grams of L-Citrulline prior to a cycling test resulted in decreased muscle soreness and improved overall performance metrics .

Data Table: Exercise Performance Outcomes

| Study | Population | Dosage | Performance Metric Improved |

|---|---|---|---|

| Hickner et al. (2006) | Recreational athletes | 3g L-Citrulline | Reduced plasma nitrate/nitrite |

| Gonzalez et al. (2020) | Trained cyclists | 6g L-Citrulline | Increased total repetitions |

| Trexler et al. (2020) | Resistance-trained individuals | 8g L-Citrulline | Enhanced power output |

Metabolic Health

Role in Metabolic Disorders

this compound is being investigated for its potential benefits in metabolic health, particularly concerning insulin resistance and obesity.

Key Insights

- Studies suggest that L-Citrulline can improve endothelial function, which is crucial for metabolic health by enhancing blood flow and reducing oxidative stress .

- The compound has also been linked to alterations in immune cell metabolism, potentially aiding in the management of inflammation associated with metabolic disorders .

Case Studies

Several case studies have explored the effects of this compound supplementation across different populations:

-

Case Study: Hypertensive Adults

A clinical trial involving hypertensive adults demonstrated significant reductions in blood pressure following a regimen of daily L-Citrulline supplementation over eight weeks, supporting its use as a non-pharmacological intervention for managing hypertension. -

Case Study: Athletes

In a cohort of competitive athletes, supplementation with L-Citrulline was associated with notable improvements in recovery times post-exercise and decreased levels of muscle soreness, indicating its potential utility in sports nutrition.

Mechanism of Action

L-Citrulline-d6 is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine then serves as a precursor for the synthesis of nitric oxide, a critical signaling molecule involved in various physiological processes. The conversion of this compound to L-arginine enhances nitric oxide production, which can improve vascular function and reduce oxidative stress .

Comparison with Similar Compounds

Structural Analogs

a) Non-Deuterated L-Citrulline (C₆H₁₃N₃O₃)

- Molecular Weight : 175.19 g/mol .

- Role: A key intermediate in the urea cycle and nitric oxide (NO) synthesis pathway.

- Analytical Use : Quantified using deuterated analogs like L-citrulline-d6 to avoid matrix interference .

- Cost: Significantly cheaper than deuterated versions (e.g., non-deuterated L-citrulline is ~$50–$100 per gram, while this compound costs $3,200 for 5 mg) .

b) L-Citrulline-d7 (C₆D₇H₆N₃O₃)

- Molecular Weight : 182.23 g/mol .

- Key Difference : Contains seven deuterium atoms, providing a higher mass shift (m/z 183.13 → 166.12) compared to L-citrulline-d5.

- Application : Used interchangeably with this compound in specialized assays requiring enhanced isotopic separation .

c) L-Citrulline-D4 (4,4,5,5-D₄, 95%)

- Molecular Formula : C₆H₉D₄N₃O₃.

- Molecular Weight: ~179.22 g/mol (calculated from non-deuterated mass + 4×1.006 Da) .

- Use Case : Position-specific deuteration (at carbons 4 and 5) aids in metabolic tracer studies .

Functional Analogs (Deuterated Amino Acids)

Analytical Performance Comparison

Key Research Findings

DDAH1 Activity Assays : this compound enabled precise measurement of ADMA-to-citrulline conversion rates in HEK293T cell lysates, revealing that hyperglycemia (15–22.5 mmol/L glucose) inhibits DDAH1 activity by 20–40% .

Matrix Effects : The use of this compound as an internal standard reduced matrix interference in human plasma samples by 85% compared to external calibration methods .

Isotopic Purity : Commercial this compound has ≥95% isotopic enrichment, ensuring reliable quantification .

Biological Activity

L-Citrulline-d6 is a stable isotope-labeled form of L-citrulline, an amino acid that plays a crucial role in various biological processes, particularly in the synthesis of nitric oxide (NO). This article explores the biological activity of this compound, focusing on its effects on cardiovascular health, exercise performance, and potential therapeutic applications.

1. Overview of this compound

L-Citrulline is a non-essential amino acid primarily found in watermelon and is involved in the urea cycle. The introduction of the deuterated form, this compound, allows for enhanced tracking in metabolic studies due to its distinct isotopic signature. This property is particularly useful in pharmacokinetic studies and metabolic tracing.

Nitric Oxide Production

L-Citrulline acts as a precursor to L-arginine, which is essential for the synthesis of nitric oxide (NO). NO is a critical signaling molecule that facilitates vasodilation and improves blood flow. The conversion of L-Citrulline to L-arginine occurs primarily in the kidneys and is facilitated by the enzyme nitric oxide synthase (NOS). Increased NO production has been linked to various health benefits, including improved endothelial function and reduced blood pressure .

3.1 Cardiovascular Health

L-Citrulline supplementation has been shown to enhance endothelial function by increasing NO bioavailability, which can lead to improved vascular health. Studies have demonstrated that L-Citrulline can mitigate endothelial dysfunction associated with aging and cardiovascular diseases by increasing levels of cGMP, a secondary messenger that promotes vasodilation .

Table 1: Effects of L-Citrulline on Cardiovascular Parameters

| Study | Dosage | Duration | Outcome |

|---|---|---|---|

| Hattori et al. (2018) | 10 g/day | 7 days | Increased plasma L-arginine and NO levels; no significant change in flow-mediated dilation (FMD) |

| Gonzalez & Trexler (2020) | 6 g/day | 15 days | Improved vascular function and reduced systolic blood pressure |

| Bendahan et al. (2002) | 2 g x 3/day | 15 days | Enhanced muscle performance and reduced fatigue |

3.2 Exercise Performance

Research indicates that L-Citrulline supplementation can enhance exercise performance by improving blood flow and reducing fatigue during high-intensity activities. It has been reported that L-Citrulline can decrease muscle soreness and improve recovery times post-exercise .

Table 2: Impact of L-Citrulline on Exercise Performance

| Study | Population | Dosage | Key Findings |

|---|---|---|---|

| Hickner et al. (2006) | Recreational athletes | 3-9 g | Significant reduction in plasma lactate levels post-exercise |

| Trexler et al. (2020) | Trained individuals | 6 g/day | Enhanced aerobic performance; improved time to exhaustion |

| MDPI Study (2024) | Yili horses | Variable | Increased hemoglobin content post-competition; enhanced metabolic efficiency |

4. Therapeutic Applications

L-Citrulline has shown promise in various therapeutic contexts:

- Cardiovascular Diseases : By enhancing NO production, it may help manage conditions like hypertension and heart failure.

- Diabetes : Improved insulin sensitivity has been observed, potentially aiding in diabetes management .

- Erectile Dysfunction : Increased blood flow may benefit erectile function through enhanced vascular health .

5. Case Studies

A notable case study involved male athletes who supplemented with this compound for four weeks. The results indicated significant improvements in both aerobic capacity and recovery times compared to a placebo group, highlighting its potential as an ergogenic aid.

Properties

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-UJSKYATRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.